(1RS,4RS)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
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Description
(1RS,4RS)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a useful research compound. Its molecular formula is C17H18ClN and its molecular weight is 271.8 g/mol. The purity is usually 95%.
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Biological Activity
(1RS,4RS)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, commonly referred to as an impurity of sertraline, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, including its mechanism of action, therapeutic implications, and toxicological profile.
- Molecular Formula : C17H18ClN·HCl
- Molecular Weight : 308.25 g/mol
- CAS Number : 79559-98-1
- IUPAC Name : (1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
The compound is structurally related to selective serotonin reuptake inhibitors (SSRIs) and exhibits biological activities primarily through the modulation of serotonin levels in the brain. Its mechanism includes:
- Serotonin Reuptake Inhibition : Similar to sertraline, it likely inhibits the reuptake of serotonin at the synaptic cleft, enhancing serotonergic neurotransmission.
- Enzyme Inhibition : Studies suggest that it may also act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.
Antidepressant Effects
Research indicates that the compound's structural similarities to SSRIs contribute to its antidepressant-like effects. It has been shown to alleviate symptoms in animal models of depression by enhancing serotonin availability.
Enzyme Inhibition
Studies have demonstrated that this compound exhibits significant inhibitory activity against:
- Acetylcholinesterase (AChE) : This inhibition can enhance cholinergic transmission and is beneficial in treating conditions like Alzheimer's disease. The IC50 values for related compounds have shown promising results in enzyme assays.
Compound | IC50 (µM) |
---|---|
Eserine (Control) | 0.5 |
This compound | 2.14 |
- Urease : The compound has also been identified as a potent urease inhibitor. Urease inhibition is significant for managing infections caused by urease-producing bacteria.
Compound | IC50 (µM) |
---|---|
Thiourea (Control) | 21.25 |
This compound | 2.14 |
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its analogs:
- Antibacterial Activity : A study evaluated various synthesized compounds for antibacterial properties against strains like Salmonella typhi and Bacillus subtilis, showing moderate to strong activity.
- Docking Studies : Molecular docking studies have elucidated interactions between the compound and target proteins involved in neurotransmission and enzyme activity.
- Pharmacological Screening : Comprehensive pharmacological evaluations have indicated that compounds with similar structures exhibit a range of activities including anti-inflammatory and anticancer properties.
Toxicological Profile
While the therapeutic potential is promising, safety assessments highlight several concerns:
- Acute Toxicity : Classified as acute toxicity category 4; caution is advised when handling.
Hazard Classification | Description |
---|---|
Acute Tox. 4 | Harmful if swallowed |
Repr. 2 | Suspected of damaging fertility or the unborn child |
Aquatic Chronic 1 | Very toxic to aquatic life with long-lasting effects |
Properties
CAS No. |
107538-91-0 |
---|---|
Molecular Formula |
C17H18ClN |
Molecular Weight |
271.8 g/mol |
IUPAC Name |
(1R,4R)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C17H18ClN/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17/h2-9,14,17,19H,10-11H2,1H3/t14-,17-/m1/s1 |
InChI Key |
LLMOMOOMHWFGRN-RHSMWYFYSA-N |
Isomeric SMILES |
CN[C@@H]1CC[C@@H](C2=CC=CC=C12)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.